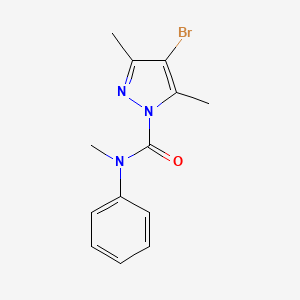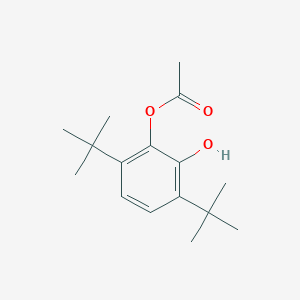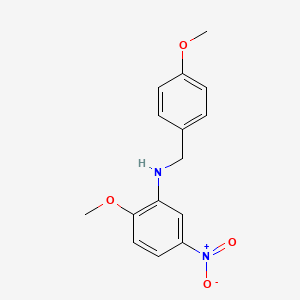![molecular formula C10H10FN3O3S B5780584 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide, also known as FNPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FNPA is a member of the carbonothioylamino class of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, the synthesis of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide. One area of research could be the development of more efficient synthesis methods for N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide. Additionally, the potential use of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide in the treatment of other diseases, such as inflammatory diseases, could be studied further. Finally, the mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide could be further elucidated in order to better understand its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide involves the reaction of 4-fluoro-3-nitroaniline with carbon disulfide and potassium hydroxide, followed by the addition of propionyl chloride. This results in the formation of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has been studied for its potential use in scientific research, particularly in the area of cancer research. It has been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3S/c1-2-9(15)13-10(18)12-6-3-4-7(11)8(5-6)14(16)17/h3-5H,2H2,1H3,(H2,12,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLNEWMPVHANTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)

![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)

![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)